“®-(+)-1-(4-Bromophenyl)ethylamine” is a chemical compound with the empirical formula C8H10BrN . It is also known as "®-(+)-4-Bromo-α-methylbenzylamine" . The compound has a molecular weight of 200.08 .
The SMILES string representation of the molecule is CC@@Hc1ccc(Br)cc1
. This indicates that the molecule consists of a bromophenyl group (BrC6H4-) and an ethylamine group (C2H5NH2), with the nitrogen atom of the ethylamine group connected to the carbon atom of the bromophenyl group.
“®-(+)-1-(4-Bromophenyl)ethylamine” is a liquid at 20°C . It has a density of 1.390 g/mL at 20°C . The compound has a refractive index (n20/D) of 1.566 . Its optical activity is [α]20/D +20.5±1°, c = 3% in methanol . The compound has a melting point of -25°C and a boiling point of 112°C at 13 mmHg .
This compound falls under the category of chiral amines, which are vital in the pharmaceutical industry due to their ability to act as intermediates or active pharmaceutical ingredients. Its specific structure features a bromophenyl group attached to an ethylamine backbone, making it a valuable compound for synthesizing various biologically active molecules.
The synthesis of (R)-(+)-1-(4-Bromophenyl)ethylamine can be achieved through several methods, primarily involving the asymmetric synthesis of amines. One common approach involves the reduction of the corresponding imine or the use of chiral catalysts to ensure the formation of the desired enantiomer.
These methods highlight the versatility in synthesizing this compound while maintaining high enantiomeric purity.
The molecular structure of (R)-(+)-1-(4-Bromophenyl)ethylamine can be described as follows:
The stereochemistry at the chiral center is essential for its biological function, making the (R)-enantiomer particularly relevant in pharmacological contexts.
(R)-(+)-1-(4-Bromophenyl)ethylamine participates in various chemical reactions that underscore its utility in organic synthesis:
These reactions highlight the compound's versatility as a building block for more complex molecules.
The mechanism of action for (R)-(+)-1-(4-Bromophenyl)ethylamine primarily revolves around its interactions within biological systems:
Research into its specific mechanisms continues to evolve, revealing potential therapeutic applications in treating neurological disorders.
Property | Value |
---|---|
Molecular Weight | 200.08 g/mol |
Melting Point | 238°C to 245°C |
Solubility | Soluble in water; miscible with alcohols |
Appearance | White to yellow powder |
Enantiomeric Excess | ≥99% |
These properties are critical for determining appropriate handling procedures and potential applications in laboratory settings.
(R)-(+)-1-(4-Bromophenyl)ethylamine has several notable applications:
The molecular architecture of (R)-(+)-1-(4-Bromophenyl)ethylamine (CAS 45791-36-4) features a stereogenic carbon center adjacent to both the aromatic system and the primary amine functionality, creating a stable chiral environment essential for enantioselective recognition. The compound possesses a molecular formula of C₈H₁₀BrN and a molecular weight of 200.08 g/mol [1] [5]. It typically exists as a colorless to pale yellow liquid at room temperature with a characteristic high density of 1.39 g/mL and a boiling point of 112°C at reduced pressure (13 mmHg) [1] [6]. The defining stereochemical feature is its specific optical rotation of [α] = +19° ±1° to +20.5° (c=3% in methanol), which serves as a critical parameter for confirming enantiopurity in synthetic applications [1] [6]. This positive rotation unambiguously establishes the R configuration at the chiral center.
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₈H₁₀BrN | - |
Molecular Weight | 200.08 g/mol | - |
Optical Rotation ([α]) | +19° ±1° to +20.5° | c=3% in MeOH |
Density | 1.39 g/mL | 20°C |
Boiling Point | 112°C | 13 mmHg |
Refractive Index | 1.57 | - |
Storage Conditions | 0-10°C under inert atmosphere | - |
The bromine atom at the para-position significantly influences the compound's electronic properties, enhancing the electrophilic character of the aromatic ring for subsequent functionalization while maintaining the stereochemical integrity of the chiral center. This structural combination creates a molecule with balanced lipophilicity (predicted LogP ~2.23) and adequate water solubility (approximately 1.83 mg/mL), facilitating its handling in various solvent systems [3]. The primary amine functionality exhibits basic character with a predicted pKₐ of 8.82, enabling salt formation (e.g., hydrochloride salt, CAS 64265-77-6) for improved crystallinity and stability during storage [6] [9]. The molecule's stability requires protection from air and moisture, with recommended storage at 0-10°C under inert atmosphere to prevent racemization or decomposition [1] [6].
The emergence of (R)-(+)-1-(4-Bromophenyl)ethylamine as a valuable chiral building block parallels key advancements in asymmetric reduction technologies during the late 20th century. Early synthetic routes to such enantiopure benzylic amines relied heavily on classical resolution techniques, which suffered from low yields and cumbersome recycling of undesired enantiomers [4]. The development of catalytic asymmetric methodologies, particularly borane-mediated reductions using oxazaborolidine catalysts, represented a transformative advancement but initially required stoichiometric amounts of expensive chiral auxiliaries [4]. The commercial availability of this specific brominated chiral amine (first listed with CAS 45791-36-4) became feasible only after breakthroughs in catalytic enantioselective reduction technologies achieved industrial scalability [3] [7].
A pivotal advancement came with the development of spiroborate ester catalysts derived from (S)-diphenyl valinol and ethylene glycol (EG-DPV), enabling the asymmetric reduction of precursor oxime ethers with as little as 10% catalyst loading while maintaining exceptional enantioselectivity (>98% ee) [4]. This catalytic system demonstrated remarkable tolerance for various substituents on the aromatic ring, including halogens, which allowed efficient production of brominated derivatives like (R)-(+)-1-(4-Bromophenyl)ethylamine without compromising stereochemical integrity. The historical significance of this compound is further highlighted by its designation under multiple identifier systems, including MDL Number MFCD00066025 and PubChem CID 91175, reflecting its adoption across research communities [1] [5].
Period | Synthetic Approach | Enantioselectivity | Catalyst Loading |
---|---|---|---|
Pre-1987 | Classical Resolution | Variable (≤50% yield) | Not applicable |
1987-2000 | Stoichiometric Oxazaborolidine | Up to 95% ee | 100% |
Post-2000 | Catalytic Spiroborate Ester (EG-DPV) | Up to 99% ee | 10-15% |
The commercial accessibility of this compound accelerated research into calcimimetic agents and neurological drugs, where its stereochemistry proved critical for biological activity. Pharmaceutical developers particularly valued the bromine substituent as a strategic site for palladium-catalyzed cross-coupling reactions, enabling efficient structural diversification of the aromatic ring while preserving the chiral amine core [4] [5]. This synthetic versatility cemented its position within the chiral pool of readily available enantiopure building blocks for complex molecule synthesis.
(R)-(+)-1-(4-Bromophenyl)ethylamine serves as a multifaceted chiral synthon with three primary applications in modern organic synthesis: as a chiral auxiliary, as a resolving agent, and as a building block for pharmaceuticals and functional materials. Its well-defined stereochemistry and chemical stability under diverse reaction conditions make it particularly valuable for stereocontrolled transformations. The bromine atom enables strategic cross-coupling reactions (e.g., Suzuki, Heck), allowing introduction of complex aromatic systems while preserving the chiral amine functionality [3] [5]. This dual functionality (stereocenter + halogen) creates exceptional synthetic versatility unmatched by non-halogenated chiral amines.
In pharmaceutical synthesis, this compound features prominently as a precursor to calcimimetic agents such as cinacalcet (Sensipar®), where the (R)-configuration is essential for biological activity—demonstrating approximately 100-fold greater potency than its (S)-enantiomer in calcium-sensing receptor (CaSR) activation [4]. The synthetic pathway involves stereospecific displacement of the bromine with appropriate naphthalene derivatives, followed by reductive amination, showcasing the molecule's role in constructing the critical chiral center of these therapeutic agents [4]. Additionally, it serves as an intermediate for neurological drug candidates targeting neurotransmitter systems, where the bromine facilitates structure-activity relationship studies through selective functionalization [1] [5].
Application Sector | Role of Compound | Example Derivatives | Enantiomeric Excess (ee) |
---|---|---|---|
Pharmaceutical Development | Chiral intermediate for calcimimetics | Cinacalcet, Calindol derivatives | >98% [4] |
Material Science | Monomer for chiral polymers | Optically active polyamides | >95% [1] |
Catalysis | Precursor for chiral ligands | Bidentate Schiff base complexes | >99% [3] |
Analytical Chemistry | Chiral selector for HPLC stationary phases | Amide-based selectors | Not applicable |
The compound's utility extends to material science, where its primary amine functionality undergoes condensation reactions to produce chiral imines or amides that serve as building blocks for specialized polymers [1] [5]. These materials exhibit tailored chiroptical properties valuable for advanced optical applications. Furthermore, the molecule functions as an effective chiral resolving agent for racemic carboxylic acids through diastereomeric salt formation, leveraging the stability of its crystalline derivatives [3] [6]. Recent methodologies have exploited its use in chiral pool strategies for synthesizing complex natural products, where the bromine atom serves as a protected functional handle for late-stage diversification via transition metal-catalyzed reactions [4] [8]. The synthetic procedure starting from 1-(4-bromophenyl)ethanone oxime demonstrates the efficiency of modern catalytic asymmetric reduction technologies in producing this valuable chiral building block with high optical purity [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7